Diethylene glycol diglycidyl ether

説明

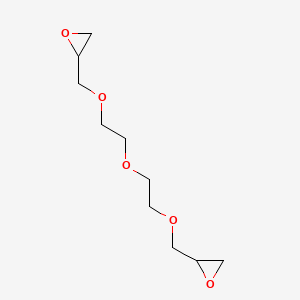

Structure

3D Structure

特性

IUPAC Name |

2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1(3-12-5-9-7-14-9)11-2-4-13-6-10-8-15-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFYJVFBMNOLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCCOCCOCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0146 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35004-91-2 | |

| Record name | Oxirane, 2,2′-[oxybis(2,1-ethanediyloxymethylene)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35004-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70960086 | |

| Record name | 2,2'-{Oxybis[(ethane-2,1-diyl)oxymethylene]}bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

LIQUID. | |

| Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0146 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.5 | |

| Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0146 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

4206-61-5, 39443-66-8 | |

| Record name | Diethylene glycol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4206-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol diglycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylene glycol diglycidyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-(chloromethyl)-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-{Oxybis[(ethane-2,1-diyl)oxymethylene]}bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[oxybis(ethyleneoxymethylene)]bisoxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxirane, 2-(chloromethyl)-, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU5YP0O31R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0146 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diethylene Glycol Diglycidyl Ether

Introduction

Diethylene glycol diglycidyl ether (DEDGE) is a low-viscosity aliphatic epoxy resin that serves a critical role as a reactive diluent, flexibilizer, and crosslinking agent in various industrial applications.[1] Its molecular structure, characterized by two terminal epoxide rings and a flexible diethylene glycol backbone, imparts unique properties to epoxy formulations, including reduced viscosity for improved handling and processing, enhanced flexibility, and good adhesion.[1][2] This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of DEDGE, offering valuable insights for researchers, scientists, and professionals in drug development and material science.

The primary applications of DEDGE include its use in coatings, adhesives, sealants, and elastomers. By incorporating DEDGE into epoxy formulations, it is possible to modify the mechanical properties and microstructure of the cured resins. This guide will delve into the prevalent synthesis methodologies, detailing the underlying chemical principles and providing robust experimental protocols. Furthermore, it will cover the essential characterization techniques required to ascertain the purity and structural integrity of the synthesized DEDGE.

Synthesis of Diethylene Glycol Diglycidyl Ether

The most common and industrially relevant method for synthesizing DEDGE is the reaction of diethylene glycol with epichlorohydrin.[1][2] This process can be effectively catalyzed by either a Lewis acid or a phase transfer catalyst.

Synthesis via Lewis Acid Catalysis

This method typically employs a Lewis acid, such as boron trifluoride etherate, to facilitate the initial etherification reaction between diethylene glycol and epichlorohydrin.[1][2] The reaction proceeds through the formation of a halohydrin intermediate, which is subsequently dehydrochlorinated in the presence of a base to form the final diglycidyl ether.

Reaction Mechanism:

The synthesis involves a two-step process:

-

Etherification: The Lewis acid catalyst activates the epoxide ring of epichlorohydrin, making it susceptible to nucleophilic attack by the hydroxyl groups of diethylene glycol. This results in the formation of a chlorohydrin intermediate.

-

Dehydrochlorination (Ring Closure): A base, typically sodium hydroxide or potassium hydroxide, is then used to remove a proton from the hydroxyl group and displace the chloride ion, leading to the formation of the new epoxide ring.[1]

Experimental Workflow for Lewis Acid Catalyzed Synthesis

Caption: Workflow for DEDGE Synthesis via Phase Transfer Catalysis.

Experimental Protocol:

-

Reaction Mixture: In a reaction vessel, combine diethylene glycol, epichlorohydrin (in a molar excess), and a phase transfer catalyst like tetrabutylammonium bromide (TBAB).

-

Base Addition: Add solid sodium hydroxide to the mixture.

-

Reaction Conditions: Heat the reaction mixture with vigorous stirring. The temperature and reaction time will depend on the specific substrates and catalyst used.

-

Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled.

-

Purification: The solid by-products (sodium chloride and excess sodium hydroxide) are removed by filtration. The product can be further purified by solvent extraction followed by removal of the solvent under vacuum.

Characterization of Diethylene Glycol Diglycidyl Ether

Thorough characterization is essential to confirm the identity, purity, and functionality of the synthesized DEDGE. The primary techniques employed for this purpose are Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and the determination of the epoxy equivalent weight (EEW).

Physicochemical Properties

A summary of key physicochemical properties of DEDGE is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₅ | |

| Molar Mass | 218.25 g/mol | |

| Appearance | Colorless liquid | |

| Density | ~1.118 g/mL at 25°C | |

| Boiling Point | 112 °C at 4.5 mm Hg | |

| Refractive Index | ~1.463 at 20°C |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For DEDGE, the characteristic absorption bands confirm the presence of the epoxy groups and the ether linkages.

Expected FTIR Peaks for DEDGE:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-2990 | C-H stretching of the epoxy ring |

| ~2920-2850 | Asymmetric and symmetric C-H stretching of methylene groups |

| ~1250 | Asymmetric C-O-C stretching of the epoxy ring |

| ~1100 | C-O-C stretching of the ether linkages |

| ~915 | Asymmetric ring deformation of the epoxy group |

| ~840 | Symmetric ring deformation of the epoxy group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of DEDGE, allowing for the unambiguous assignment of protons (¹H NMR) and carbons (¹³C NMR).

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.6 | dd | -CH₂ (epoxide) |

| ~2.8 | dd | -CH₂ (epoxide) |

| ~3.1 | m | -CH (epoxide) |

| ~3.4-3.8 | m | -O-CH₂-CH₂-O- |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~44 | -CH₂ (epoxide) |

| ~51 | -CH (epoxide) |

| ~70-72 | -O-CH₂-CH₂-O- |

Determination of Epoxy Equivalent Weight (EEW)

The epoxy equivalent weight is a critical parameter for epoxy resins, defined as the weight of resin in grams that contains one gram equivalent of epoxy groups. [3]Accurate determination of the EEW is crucial for calculating the correct stoichiometric ratio of resin to hardener in formulations. The most common method for determining EEW is through titration.

Experimental Protocol for EEW Titration (ASTM D1652):

This method involves the titration of the epoxy groups with hydrobromic acid (HBr) generated in situ from the reaction of perchloric acid with a quaternary ammonium bromide.

-

Reagent Preparation: Prepare a 0.1 N solution of HBr in glacial acetic acid.

-

Sample Preparation: Accurately weigh a sample of the DEDGE resin into an Erlenmeyer flask.

-

Dissolution: Dissolve the sample in a suitable solvent, such as chloroform or methyl isobutyl ketone (MIBK). [4][5]4. Titration Mixture: Add glacial acetic acid and a solution of tetraethylammonium bromide in acetic acid. [5]5. Indicator: Add a few drops of a crystal violet indicator solution.

-

Titration: Titrate the solution with the standardized 0.1 N HBr solution. The endpoint is indicated by a sharp color change from blue to green.

-

Calculation: The epoxy equivalent weight is calculated using the following formula:

EEW = (grams of sample × 1000) / (volume of HBr in mL × Normality of HBr)

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of diethylene glycol diglycidyl ether. The outlined synthetic routes, utilizing both Lewis acid and phase transfer catalysis, offer robust and scalable methods for its production. The characterization techniques described, including FTIR, NMR, and EEW determination, are essential for ensuring the quality and consistency of the final product. By understanding the principles and methodologies presented herein, researchers and professionals can confidently synthesize and characterize DEDGE for a wide range of applications, from advanced materials to pharmaceutical formulations.

References

-

Diethylene glycol diglycidyl ether - Wikipedia. (URL: [Link])

-

Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. (URL: [Link])

-

Solvent-Free Synthesis of Glycidyl Ethers - Chalmers ODR. (URL: [Link])

-

Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR - IAGI. (URL: [Link])

-

The Versatile Applications of Ethylene Glycol Diglycidyl Ether in Industrial Settings. (URL: [Link])

-

Diethylene glycol diglycidyl ether | C10H18O5 | CID 351024 - PubChem. (URL: [Link])

-

Determination of epoxy equivalent weight of glycidyl ether based epoxides via near infrared spectroscopy - ResearchGate. (URL: [Link])

-

Epoxy equivalent determination of epoxy resins. (URL: [Link])

-

Determination of epoxide equivalent weight of epoxy resin using fourier transform near infrared spectroscopy - Chula Digital Collections. (URL: [Link])

-

FT-IR Spectroscopy for the Detection of Diethylene Glycol (DEG) Contaminant in Glycerin-Based Pharmaceutical Products and Food Supplements - PubMed. (URL: [Link])

-

The FTIR spectra for glycerine and pure DEG - ResearchGate. (URL: [Link])

-

¹H NMR spectra in CDCl3 of (a) diethylene glycol monovinyl ether, b... - ResearchGate. (URL: [Link])

-

Diethylene glycol - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

- 13C ; DEPT135 ; HSQC) and HRMS spectra. (URL: )

-

DETERMINING EPOXIDE EQUIVALENT AND AMINE VALUE OF RESINS. (URL: [Link])

-

Glycol diglycidyl ether | C8H14O4 | CID 16683 - PubChem. (URL: [Link])

-

Determination of Epoxy Equivalent Weight and Epoxy Value | Potlife of Acrylic Resin. (URL: [Link])

-

Viscosity of diethylene glycol diethyl ether - ResearchGate. (URL: [Link])

-

Epoxy equivalent determination of epoxy resins | Autotitrator COM-A19 - JM Science. (URL: [Link])

-

Ethylene glycol diglycidyl ether - Optional[1H NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

Synthesis of ethylene glycol diglycidyl ether and study on its properties as cationic type UV-curing diluent - ResearchGate. (URL: [Link])

-

Density and viscosity measurements of diethylene glycol dimethyl ether - ResearchGate. (URL: [Link])

-

Actual and predicted DEG% in Hederal and associated er- rors from IR absorbance at 881 cm - ResearchGate. (URL: [Link])

-

Phase Transfer Catalysis | Dalal Institute. (URL: [Link])

-

ChemInform Abstract: Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques - ResearchGate. (URL: [Link])

-

Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions - MDPI. (URL: [Link])

-

PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (URL: [Link])

-

PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. (URL: [Link])

- US5420312A - Glycidyl ether from alcohol and epichlorohydrin - Google P

- US6034281A - Purification of diethylene glycol monoethyl ether - Google P

-

DIETHYLENE GLYCOL DIETHYL ETHER - Ataman Kimya. (URL: [Link])

-

DIETHYLENE GLYCOL - midsis-trocs - REMPEC. (URL: [Link])

-

Direct Synthesis of Polyesterether from Ethylene Glycol - PMC - NIH. (URL: [Link])

-

(PDF) FT-IR Spectroscopy for the Detection of Diethylene Glycol (DEG) Contaminant in Glycerin-Based Pharmaceutical Products and Food Supplements - ResearchGate. (URL: [Link])

Sources

An In-Depth Technical Guide to Diethylene Glycol Diglycidyl Ether (DEGDE) for Advanced Research Applications

This guide provides a comprehensive technical overview of Diethylene Glycol Diglycidyl Ether (DEGDE), a versatile diepoxide compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, synthesis, and advanced applications of DEGDE, with a particular focus on its role in the formulation of hydrogel-based drug delivery systems.

Section 1: Core Chemical Identity and Properties

Unambiguous Identification: The CAS Number

A critical first step in the rigorous scientific application of any chemical is its unequivocal identification. For Diethylene Glycol Diglycidyl Ether, there has been some ambiguity in publicly available data, with two CAS (Chemical Abstracts Service) numbers frequently cited: 4206-61-5 and 39443-66-8 .

-

CAS Number 4206-61-5: This is the most accurate and specific identifier for the monomeric compound 2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxymethyl]oxirane, which is the precise chemical structure of Diethylene Glycol Diglycidyl Ether.[1][2]

-

CAS Number 39443-66-8: This number is more broadly associated with "Poly(ethylene glycol) diglycidyl ether." This designation can refer to a mixture of oligomers or polymers where the repeating ether unit varies in length.

For research and development purposes, particularly in fields like drug delivery where batch-to-batch consistency and precise molecular weight are paramount, it is essential to specify CAS Number 4206-61-5 to ensure the procurement of the correct monomeric DEGDE.

Physicochemical Properties

DEGDE is a low-viscosity, colorless to pale yellow liquid, a characteristic that makes it an excellent reactive diluent in epoxy resin formulations, enhancing workability without compromising the final properties of the cured material.[3] Its bifunctional nature, possessing two terminal epoxide groups, is the key to its utility as a cross-linking agent.[3]

| Property | Value | Source(s) |

| CAS Number | 4206-61-5 | [1][2] |

| Molecular Formula | C10H18O5 | [2] |

| Molecular Weight | 218.25 g/mol | [4][1] |

| Appearance | Colorless to pale yellow liquid | [5][3] |

| Density | ~1.167 g/mL at 20°C | [5] |

| Boiling Point | 100 °C at 0.05 Torr | |

| Flash Point | 125 °C | [4] |

| Refractive Index | n20/D 1.467 |

Section 2: Synthesis and Quality Control

Synthesis of Diethylene Glycol Diglycidyl Ether

The synthesis of DEGDE is typically achieved through the reaction of diethylene glycol with epichlorohydrin, followed by dehydrochlorination. A common and effective method utilizes a Lewis acid catalyst, such as a boron trifluoride etherate complex, to facilitate the initial etherification reaction.

The overall synthesis can be conceptualized in two main stages:

-

Etherification: Diethylene glycol reacts with epichlorohydrin in the presence of a catalyst to form a halohydrin intermediate.

-

Dehydrochlorination (Ring-Closing): The intermediate is then treated with a strong base, such as sodium hydroxide, to eliminate hydrogen chloride and form the terminal epoxide rings.

Caption: Synthesis workflow for Diethylene Glycol Diglycidyl Ether (DEGDE).

Experimental Protocol: Synthesis of DEGDE

The following protocol is a representative procedure for the laboratory-scale synthesis of DEGDE.[2]

-

Reactor Setup: Equip a four-neck round-bottom flask with a mechanical stirrer, thermometer, dropping funnel, and a condenser.

-

Initial Charge: Add refined diethylene glycol and a catalytic amount of boron trifluoride etherate complex to the flask. Stir to ensure a homogeneous mixture.

-

Etherification: Heat the mixture to approximately 55°C. Begin the dropwise addition of epichlorohydrin from the dropping funnel. The rate of addition should be controlled to manage the exothermic reaction.

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at 55°C for an additional 2-4 hours with continuous stirring to ensure the reaction goes to completion.

-

Purification (Step 1): Remove any unreacted epichlorohydrin by distillation under reduced pressure.

-

Dehydrochlorination: To the resulting product, add a solution of sodium or potassium hydroxide in ethanol. Stir the mixture until the ring-closing reaction is complete.

-

Purification (Step 2): The precipitated sodium chloride is removed by filtration. The filtrate is then subjected to reduced pressure distillation to remove ethanol and water. A final hot filtration can be performed to remove any residual salts, yielding the purified Diethylene Glycol Diglycidyl Ether.

Quality Control: Determination of Epoxy Equivalent Weight (EEW)

A critical parameter for ensuring the quality and reactivity of the synthesized DEGDE is its Epoxy Equivalent Weight (EEW). The EEW is the weight of the resin in grams that contains one mole of epoxy groups. This value is essential for calculating the stoichiometric amounts of cross-linkers or other reactants. The standard method for this determination is through titration, as outlined in ASTM D1652.[6][7]

Principle of the Method: The method involves the reaction of hydrogen bromide with the epoxy groups of the sample. Hydrogen bromide is generated in situ from the reaction of a standardized solution of perchloric acid with tetraethylammonium bromide (TEABr).[8]

Brief Protocol:

-

A precisely weighed sample of the epoxy resin is dissolved in a suitable solvent like methylene chloride.

-

A solution of tetraethylammonium bromide in acetic acid is added.

-

A visual indicator (e.g., crystal violet) is added.

-

The solution is titrated with a standardized solution of perchloric acid in acetic acid. The endpoint is indicated by a color change (typically from blue to green).[6]

Section 3: Application in Drug Development - A Focus on Hydrogels

The bifunctional nature of DEGDE makes it an excellent cross-linking agent for creating three-dimensional polymer networks, or hydrogels. These hydrogels, particularly those derived from natural polymers like gelatin, are of significant interest in drug delivery due to their biocompatibility, biodegradability, and high water content, which mimics the native extracellular matrix.[9][10][11]

Mechanism of Hydrogel Formation

DEGDE cross-links polymers containing nucleophilic functional groups, such as the amine groups (-NH2) present in the lysine and hydroxylysine residues of gelatin.[12] The reaction proceeds via a ring-opening addition mechanism, where the nucleophilic amine group attacks one of the carbon atoms of the epoxide ring, leading to the formation of a stable covalent bond. As DEGDE has two epoxide groups, it can react with two different polymer chains, effectively creating a cross-link that forms the hydrogel network.

Caption: Mechanism of gelatin hydrogel formation using DEGDE as a cross-linker.

Experimental Workflow: Gentamicin-Loaded Gelatin-DEGDE Hydrogel

This section provides a synthesized, step-by-step workflow for the preparation and characterization of a drug-loaded hydrogel, using gelatin as the polymer, DEGDE as the cross-linker, and gentamicin as a model antibiotic.

Caption: Experimental workflow for a DEGDE-crosslinked drug delivery system.

-

Prepare a 10% (w/v) gelatin solution by dissolving Type A gelatin in deionized water at 50°C with continuous stirring for 30 minutes.

-

Pour the warm gelatin solution into molds (e.g., petri dishes or custom silicone molds).

-

Allow the solution to cool to room temperature and then refrigerate at 4°C for at least 30 minutes to form a physical gel.

-

Prepare a solution of DEGDE in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Immerse the physically cross-linked gelatin gels in the DEGDE solution and allow the chemical cross-linking to proceed at a controlled temperature (e.g., 37°C) for 24 hours.

-

After cross-linking, wash the hydrogels extensively with deionized water to remove any unreacted DEGDE.

-

Prepare a stock solution of gentamicin sulfate in phosphate-buffered saline (PBS) at a known concentration (e.g., 50 mg/mL).

-

Immerse the pre-weighed, dried, cross-linked hydrogels in the gentamicin solution.

-

Allow the hydrogels to swell in the drug solution for 24 hours at room temperature to facilitate drug absorption.

-

Remove the drug-loaded hydrogels, gently blot the surface to remove excess solution, and dry them in a vacuum oven at a low temperature until a constant weight is achieved.

-

Swelling Ratio Determination: [13][14]

-

Weigh the dry hydrogel sample (Wd).

-

Immerse the sample in a buffer solution (e.g., PBS, pH 7.4) at 37°C.

-

At predetermined time intervals, remove the hydrogel, blot the surface to remove excess water, and weigh the swollen sample (Ws).

-

Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] * 100.

-

-

Scanning Electron Microscopy (SEM) for Microstructure Analysis: [15]

-

Freeze the swollen hydrogel sample rapidly in liquid nitrogen.

-

Lyophilize (freeze-dry) the sample for 24 hours to remove all water while preserving the porous structure.

-

Mount a cross-section of the dried hydrogel onto an SEM stub.

-

Sputter-coat the sample with a conductive material (e.g., gold-palladium).

-

Image the sample using a scanning electron microscope to visualize the internal porous architecture.

-

-

Place a pre-weighed, drug-loaded hydrogel sample into a known volume of release medium (e.g., 10 mL of PBS, pH 7.4) in a sealed container.

-

Incubate the container in a shaking water bath at 37°C.

-

At specified time points (e.g., 1, 2, 4, 8, 12, 24 hours, etc.), withdraw a small aliquot (e.g., 1 mL) of the release medium.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

-

Quantify the concentration of gentamicin in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry after derivatization, or HPLC).

-

Calculate the cumulative amount of drug released over time.

Biocompatibility Considerations

The use of any material in drug delivery necessitates a thorough evaluation of its biocompatibility. While gelatin is a natural polymer with low antigenicity, the cross-linking agent must also be considered. Epoxy compounds can exhibit cytotoxicity; however, when used as cross-linkers, the reactive epoxide groups are consumed in the reaction.[16] Studies on gelatin hydrogels cross-linked with other agents have shown that the choice of cross-linker significantly impacts the biocompatibility of the final material.[17] Therefore, it is crucial to perform in vitro cytotoxicity assays (e.g., MTT assay) on the final, purified hydrogel to ensure that any residual, unreacted cross-linker is below cytotoxic levels and that the hydrogel itself supports cell viability.

Section 4: Safety and Handling

Diethylene Glycol Diglycidyl Ether is an irritant to the eyes, skin, and respiratory tract. Repeated or prolonged contact may cause skin sensitization.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Section 5: Conclusion

Diethylene Glycol Diglycidyl Ether (CAS 4206-61-5) is a valuable and versatile chemical tool for researchers in materials science and drug development. Its properties as a low-viscosity, bifunctional epoxide make it an effective reactive diluent and a highly efficient cross-linking agent. The ability to form stable, biocompatible hydrogels with natural polymers like gelatin opens up significant opportunities for the design and fabrication of advanced drug delivery systems. A thorough understanding of its chemical identity, synthesis, and reaction mechanisms, coupled with rigorous quality control and characterization, is essential for its successful and reproducible application in a research setting.

References

-

Wikipedia. (n.d.). Diethylene glycol diglycidyl ether. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogel preparation by cross-linking of the carboxyl groups on the polymer chains using anethylene glycol diglycidyl ether. Retrieved from [Link]

-

PubMed. (n.d.). Biocompatibility of chemically cross-linked gelatin hydrogels for ophthalmic use. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Simple Preparation Method of Gelatin Hydrogels Incorporating Cisplatin for Sustained Release. Retrieved from [Link]

-

PubChem. (n.d.). Diethylene glycol diglycidyl ether. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of cross-linking of gelatin by ethylene glycol diglycidyl ether. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on biodegradation and release of gentamicin sulphate from interpenetrating network hydrogels based on poly(acrylic acid) and gelatin: In vitro and in vivo. Retrieved from [Link]

-

National Institutes of Health. (2024). Development and Characterization of Gelatin-Based Hydrogels Containing Triblock Copolymer and Phytic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of epoxy equivalent weight of glycidyl ether based epoxides via near infrared spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). Developing and Characterizing a Biocompatible Hydrogel Obtained by Cross-Linking Gelatin with Oxidized Sodium Alginate for Potential Biomedical Applications. Retrieved from [Link]

-

PubMed Central. (n.d.). The Effectiveness of the Controlled Release of Gentamicin from Polyelectrolyte Multilayers in the Treatment of Staphylococcus aureus Infection in a Rabbit Bone Model. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Swelling behavior of gelatin-based hydrogels at different pH. (B).... Retrieved from [Link]

-

ACS Publications. (2023). How to Cross-Link Gelatin: The Effect of Glutaraldehyde and Glyceraldehyde on the Hydrogel Properties. Retrieved from [Link]

-

MDPI. (2024). Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release. Retrieved from [Link]

-

PubMed. (2024). Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release. Retrieved from [Link]

-

MDPI. (n.d.). Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. Retrieved from [Link]

-

ACS Publications. (n.d.). Tunable Cross-Linking and Adhesion of Gelatin Hydrogels via Bioorthogonal Click Chemistry. Retrieved from [Link]

-

AQEIC. (n.d.). Swelling behavior of gelatin-based hydrogel cross-linked with microbial transglutaminase. Retrieved from [Link]

-

YouTube. (2022). Preparing Ionically Crosslinked Alginate Hydrogels. Retrieved from [Link]

-

MDPI. (2024). Unveiling the Impact of Gelation Temperature on the Rheological and Microstructural Properties of Type A Gelatin Hydrogels. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Evaluation of gelatin hydrogel crosslinked with various crosslinking agents as bioadhesives: in vitro study.. Retrieved from [Link]

-

Savvy Science Publisher. (n.d.). Poly (Ethylene Glycol) / Gelatin Composite Hydrogels for Drug Delivery. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro drug release profile of gentamicin sulphate from hydrogel in.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Formulation and Characterization of Gelatin-Based Hydrogels for the Encapsulation of Kluyveromyces lactis—Applications in Packed-Bed Reactors and Probiotics Delivery in Humans. Retrieved from [Link]

-

Semantic Scholar. (2006). Determination of the epoxide equivalent weight (EEW) of epoxy resins with different chemical structure and functionality using GPC and 1H-NMR. Retrieved from [Link]

-

PubMed. (1999). Evaluation of gelatin hydrogel crosslinked with various crosslinking agents as bioadhesives: in vitro study. Retrieved from [Link]

-

Frontiers. (2022). Comparison of three methods for assessment of drug elution: In vitro elution of gentamicin from a collagen-based. Retrieved from [Link]

-

METTLER TOLEDO. (2008). Determination of Epoxide Values in Resins. Retrieved from [Link]

-

Iranian Journal of Dermatology. (2024). Preparation and characterization of gelatin-based hydrogel cross-linked by transglutaminase as a wound dressing. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A gentamicin-thioctic acid multifunctional hydrogel for accelerating infected wound healing. Retrieved from [Link]

-

Wikipedia. (n.d.). Epoxy value. Retrieved from [Link]

Sources

- 1. Diethylene glycol diglycidyl ether | C10H18O5 | CID 351024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethylene glycol diglycidyl ether - Wikipedia [en.wikipedia.org]

- 3. CAS 4206-61-5: Diethylene glycol diglycidyl ether [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. DIETHYLENGLYKOL-DIGLYCIDYLETHER | 4206-61-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Epoxy value - Wikipedia [en.wikipedia.org]

- 8. lcms.cz [lcms.cz]

- 9. Development and Characterization of Gelatin-Based Hydrogels Containing Triblock Copolymer and Phytic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. A gentamicin-thioctic acid multifunctional hydrogel for accelerating infected wound healing - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 14. Formulation and Characterization of Gelatin-Based Hydrogels for the Encapsulation of Kluyveromyces lactis—Applications in Packed-Bed Reactors and Probiotics Delivery in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Evaluation of gelatin hydrogel crosslinked with various crosslinking agents as bioadhesives: in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biocompatibility of chemically cross-linked gelatin hydrogels for ophthalmic use - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Diethylene Glycol Diglycidyl Ether (DEGDGE): Properties, Synthesis, and Applications

This guide provides an in-depth analysis of Diethylene Glycol Diglycidyl Ether (DEGDGE), a significant aliphatic glycidyl ether. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the core physicochemical properties, synthesis pathways, and key applications of DEGDGE, grounding all claims in authoritative references.

Part 1: Core Molecular and Physical Properties

A foundational understanding of a compound's identity and physical characteristics is paramount for its effective application in research and development. This section details the fundamental properties of DEGDGE.

Chemical Identity

DEGDGE is an organic compound characterized by a flexible diethylene glycol backbone capped at both ends by reactive epoxide groups.

-

IUPAC Name : 2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxymethyl]oxirane[1][2]

-

Synonyms : Diethylene glycol bis-glycidyl ether, Diglycidyl diethylene glycol ether[1][2][3][4]

Caption: Molecular Structure of Diethylene Glycol Diglycidyl Ether.

Molecular Formula and Weight

The precise molecular weight is critical for stoichiometric calculations in synthesis and formulation.

Physicochemical Properties

The physical properties of DEGDGE dictate its processing characteristics and suitability for various applications. As a low-viscosity liquid, it is particularly effective as a reactive diluent.

| Property | Value | Source(s) |

| Appearance | Colorless to slight yellow transparent liquid | [7][8] |

| Density (at 25 °C) | 1.14 - 1.165 g/cm³ | [4][6][7] |

| Boiling Point | 100 °C at 0.05 Torr | [4] |

| Flash Point | 125 °C | [4][7] |

| Viscosity (at 25 °C) | 15 - 35 mPa·s | [8] |

| Refractive Index (n20/D) | 1.467 - 1.47 | [4][6][7] |

Part 2: Synthesis and Mechanism

The industrial synthesis of DEGDGE is a well-established process involving the reaction of diethylene glycol with epichlorohydrin. Understanding this process is key to appreciating the compound's purity and potential trace impurities.

Reaction Principle

The synthesis is typically a two-step process:

-

Etherification (Addition Reaction) : Diethylene glycol reacts with epichlorohydrin in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate)[3]. This reaction opens the epoxide ring of epichlorohydrin to form a halohydrin intermediate. The use of a catalyst is crucial for controlling the reaction rate and minimizing side reactions.

-

Dehydrochlorination (Ring-Closing) : The intermediate is then treated with a strong base, such as sodium hydroxide, which removes a proton from the hydroxyl group and displaces the chloride ion, forming the final diglycidyl ether product and inorganic salt waste (NaCl)[2][3].

Caption: Industrial synthesis workflow for DEGDGE.

General Synthesis Protocol

This protocol is a self-validating system where the final product's quality, assessed by measuring properties like epoxy equivalent weight, confirms the reaction's success.

-

Reactor Setup : Charge a reactor with diethylene glycol and a Lewis acid catalyst (e.g., 0.4% by mass)[9].

-

Epichlorohydrin Addition : Heat the mixture to approximately 55°C. Slowly add epichlorohydrin dropwise to control the exothermic reaction. A molar ratio of 8:1 epichlorohydrin to diethylene glycol is often used to maximize yield[3].

-

Etherification Reaction : Maintain the temperature for 2-4 hours after the addition is complete to ensure the formation of the halohydrin intermediate[3].

-

Purification : Remove unreacted epichlorohydrin via distillation under reduced pressure.

-

Ring-Closing Reaction : Add a solution of sodium or potassium hydroxide at a controlled temperature (e.g., 30°C) to initiate dehydrochlorination[3][9].

-

Final Filtration : Filter the resulting mixture to remove the precipitated sodium chloride salt. Further distillation under vacuum removes any remaining volatile impurities, yielding the purified DEGDGE product[3].

Part 3: Applications in Research and Industry

The bifunctional nature of DEGDGE, possessing two epoxide groups, makes it a versatile crosslinker and modifier rather than a chain terminator.

Primary Application: Epoxy Resin Modification

DEGDGE's most common application is as a reactive diluent for high-viscosity epoxy resins, such as those based on bisphenol A[2][7].

-

Viscosity Reduction : The addition of DEGDGE significantly lowers the viscosity of epoxy formulations, which improves handling, wetting of substrates, and allows for higher filler loading.

-

Flexibility Enhancement : The linear and flexible diethylene glycol chain is incorporated into the crosslinked polymer network, imparting increased flexibility and impact resistance to the cured material.

-

Cross-linking : As a diepoxide, it participates fully in the curing reaction with a hardener, becoming a permanent part of the polymer backbone[7]. This avoids the plasticizing and leaching effects seen with non-reactive diluents.

These modified resins are used in a wide array of CASE applications (Coatings, Adhesives, Sealants, Elastomers) and in the manufacturing of electronic components like transformers and capacitors[2][8].

Sources

- 1. Diethylene glycol diglycidyl ether | C10H18O5 | CID 351024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethylene glycol diglycidyl ether - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. chemwhat.com [chemwhat.com]

- 7. Diethylene glycol diglycidyl ether Supplier | 4206-61-5 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 8. Diethylene Glycol Diglycidyl Ether [nycsz.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of Diethylene Glycol Diglycidyl Ether (DEGDGE)

Prepared by: A Senior Application Scientist

Introduction: The Molecular Identity of a Key Epoxy Modifier

Diethylene glycol diglycidyl ether (DEGDGE), with the chemical formula C₁₀H₁₈O₅, is a low-viscosity aliphatic epoxy resin widely employed as a reactive diluent and flexibilizer in coatings, adhesives, sealants, and elastomers.[1] Its molecular structure, featuring two terminal epoxide (oxirane) rings connected by a flexible diethylene glycol chain, allows it to reduce the viscosity of thicker resins like those based on bisphenol-A while becoming an integral part of the cross-linked polymer network.[1]

For researchers and formulation chemists, verifying the identity, purity, and structural integrity of DEGDGE is paramount. The presence of impurities or degradation byproducts, such as hydrolyzed epoxy groups, can significantly alter the performance of the final cured product. Spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for this purpose. This guide provides a detailed examination of the characteristic spectral data of DEGDGE and outlines field-proven protocols for acquiring high-quality spectra.

Below is a visualization of the DEGDGE molecule, which will serve as a reference for the subsequent spectral assignments.

Caption: Molecular Structure of Diethylene Glycol Diglycidyl Ether (DEGDGE).

Part 1: Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: Why FTIR is the First Line of Analysis

FTIR spectroscopy is a rapid and non-destructive technique ideal for confirming the presence of key functional groups that define the DEGDGE molecule. For a formulation scientist, an FTIR scan is the quickest way to verify that a batch of material contains the characteristic ether linkages and, most critically, the reactive epoxide rings. The absence or weakening of the epoxide signals, coupled with the appearance of a broad hydroxyl (–OH) peak, would immediately indicate undesirable hydrolysis, flagging the material as compromised.

Predicted FTIR Spectral Data for DEGDGE

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance for DEGDGE Structure |

| ~3055-3000 | C-H Asymmetric Stretch (Epoxide) | Medium | Confirms the presence of C-H bonds on the oxirane ring.[2] |

| 2990-2850 | C-H Asymmetric & Symmetric Stretch | Strong | Characteristic of the aliphatic –CH₂– groups in the backbone. |

| ~1250 | C-O Asymmetric Stretch (Epoxide) | Strong | Diagnostic for the asymmetric stretching of the epoxide ring ("ring breathing"). |

| ~1100 | C-O-C Asymmetric Stretch (Ether) | Strong | The most intense peak, confirming the aliphatic ether backbone. |

| ~915 | C-O Symmetric Stretch (Epoxide) | Medium | A key diagnostic peak for the symmetric stretching of a terminal epoxide ring. Its presence is crucial for confirming reactivity.[2][3] |

| ~840 | C-O Stretch (Epoxide) | Medium | Another characteristic vibration of the epoxide ring. |

Experimental Protocol: FTIR Analysis via Attenuated Total Reflectance (ATR)

The ATR method is chosen for its simplicity and speed, requiring no sample preparation for a liquid like DEGDGE. It ensures excellent sample-to-crystal contact for a reproducible, high-quality spectrum.

-

Instrument Setup & Background:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.[2][4]

-

Set the spectral range to 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Collect a background spectrum with the clean, empty ATR crystal. This step is critical as it subtracts the absorbance from ambient CO₂ and water vapor, as well as the instrument itself.

-

-

Sample Analysis:

-

Post-Analysis Cleaning:

-

Thoroughly clean the ATR crystal using a solvent-moistened, non-abrasive wipe (e.g., with isopropanol or acetone) to prevent cross-contamination between samples.[4]

-

Workflow for FTIR Analysis

Caption: Standard workflow for acquiring an FTIR spectrum of a liquid sample using an ATR accessory.

Part 2: Detailed Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Why NMR Provides Definitive Proof of Structure

While FTIR confirms functional groups, NMR spectroscopy provides an unambiguous map of the molecule's carbon-hydrogen framework. For a scientist in drug development or polymer synthesis, NMR is the gold standard for confirming that the correct isomer has been synthesized and for identifying and quantifying impurities. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR provides a count of unique carbon atoms. Together, they offer definitive proof of the DEGDGE structure.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra. The goal is to create a homogeneous solution free of particulate matter in a deuterated solvent.[6][7]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for ethers like DEGDGE.[6][7]

-

Concentration: For a small molecule like DEGDGE (MW ≈ 218.25 g/mol ), weigh approximately 10-20 mg of the sample into a small vial.[6]

-

Dissolution: Add 0.6–0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.[8]

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any dust or microparticulates that could interfere with the magnetic field homogeneity, the pipette can be plugged with a small piece of cotton or glass wool.

-

Standard: While not always necessary for simple identification, an internal standard like tetramethylsilane (TMS) can be used for precise chemical shift referencing (0 ppm). Many commercially available deuterated solvents already contain TMS.

¹H NMR Spectral Data Interpretation

The DEGDGE molecule is symmetrical around the central oxygen atom. This symmetry means that corresponding protons on either side of the molecule are chemically equivalent and will appear at the same chemical shift. Based on the structure and data from analogous compounds, the following proton signals are expected.

| Label | Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Hₐ, Hₐ' | Oxirane Ring -CH₂ | ~2.6, ~2.8 | Multiplet | 4H |

| Hₑ | Oxirane Ring -CH | ~3.1 | Multiplet | 2H |

| Hₓ, Hₓ' | -O-CH₂- (adjacent to oxirane) | ~3.4, ~3.7 | Multiplet | 4H |

| Hₙ | -O-CH₂-CH₂-O- (all four central methylenes) | ~3.6 | Multiplet | 8H |

Note: The protons within the glycidyl group (a, a', x, x', e) form a complex spin system, leading to overlapping multiplets. The four central methylene groups (n) are chemically very similar and are expected to produce a largely unresolved multiplet.

¹³C NMR Spectral Data Interpretation

A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. Given the symmetry of DEGDGE, five distinct carbon signals are expected.

| Label | Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C₁ | Oxirane Ring -CH₂ | ~44.2 |

| C₂ | Oxirane Ring -CH | ~50.8 |

| C₃ | -O-CH₂- (adjacent to oxirane) | ~72.0 |

| C₄ | -O-CH₂-CH₂-O- (adjacent to C₃) | ~70.7 |

| C₅ | -CH₂-O-CH₂- (central) | ~70.5 |

Note: The chemical shifts are estimated based on data for ethylene glycol diglycidyl ether and other diethylene glycol ethers.[6][9] The exact values may vary slightly based on solvent and experimental conditions.

Workflow for NMR Analysis

Caption: A streamlined workflow for preparing and analyzing a small molecule sample via NMR spectroscopy.

Conclusion

The synergistic use of FTIR and NMR spectroscopy provides a comprehensive and definitive characterization of Diethylene glycol diglycidyl ether. FTIR serves as a rapid, first-pass quality control method to confirm the essential functional groups—ethers and epoxides—while NMR delivers an in-depth, unambiguous confirmation of the molecular structure and purity. The protocols and spectral data presented in this guide offer researchers, scientists, and drug development professionals a robust framework for the analysis of DEGDGE, ensuring the quality and reliability of this critical chemical intermediate in their applications.

References

- ChemicalBook. (n.d.). Ethylene glycol diethyl ether(629-14-1) 13C NMR spectrum.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

- ChemicalBook. (n.d.). Diethylene glycol diethyl ether(112-36-7) 13C NMR spectrum.

-

Georgia State University, Department of Chemistry. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

- Mustafa, B., et al. (2010, January 19). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts.

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethylene glycol diglycidyl ether. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).

-

ResearchGate. (n.d.). FTIR spectrum of (a) Diglycidyl ether of bisphenol-A (DGEBA) (b)... Retrieved from [Link]

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Chemical Shifts.

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Kerton Chemicals. (n.d.). Diethylene Glycol Diglycidyl Ether CAS 39443-66-8 For Sale. Retrieved from [Link]

-

CAS Chemical. (n.d.). CAS 4206-61-5 Diethylene glycol diglycidyl ether. Retrieved from [Link]

-

PubChem. (n.d.). Diethylene glycol diglycidyl ether. National Institutes of Health (NIH). Retrieved from [Link]

Sources

- 1. Diethylene glycol diglycidyl ether - Wikipedia [en.wikipedia.org]

- 2. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethylene glycol diethyl ether(629-14-1) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Diethylene glycol diethyl ether(112-36-7) 13C NMR spectrum [chemicalbook.com]

- 7. Butyl glycidyl ether(2426-08-6) IR Spectrum [m.chemicalbook.com]

- 8. Diethylene glycol(111-46-6) 1H NMR spectrum [chemicalbook.com]

- 9. Ethylene glycol diethyl ether(629-14-1) 13C NMR [m.chemicalbook.com]

Navigating the Risks: A Technical Guide to the Safe Handling of Diethylene Glycol Diglycidyl Ether

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Diethylene Glycol Diglycidyl Ether (DEGE)

Diethylene glycol diglycidyl ether (DEGE), a member of the epoxy ether family, is a valuable chemical intermediate in various research and manufacturing processes. Its utility, however, is matched by a significant hazard profile that necessitates a comprehensive understanding and strict adherence to safety protocols. This guide provides an in-depth, scientifically grounded framework for the safe handling of DEGE, designed to empower laboratory personnel with the knowledge to mitigate risks and ensure a secure working environment.

Hazard Identification and Risk Assessment: The Intrinsic Properties of DEGE

A thorough understanding of the inherent hazards of a chemical is the foundation of safe handling. DEGE presents a multi-faceted risk profile that includes acute toxicity, irritation, and potential long-term health effects.

Toxicological Profile

DEGE is classified as harmful if swallowed and can cause significant irritation to the skin, eyes, and respiratory tract.[1] While comprehensive toxicological data is not fully available, the known effects warrant a high degree of caution.[1]

Table 1: Summary of Toxicological Hazards of Diethylene Glycol Diglycidyl Ether [1]

| Hazard Classification | Description | GHS Hazard Statement |

| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | H302 |

| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | H315 |

| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. | H319 |

| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation. | H335 |

It is important to note that while some sources state that DEGE has not been identified as a carcinogen by IARC, ACGIH, NTP, or OSHA, the overall toxicological properties have not been exhaustively investigated.[1] Therefore, a precautionary approach is essential.

Physical and Chemical Hazards

DEGE is a combustible liquid, and its vapors can form explosive mixtures with air, particularly at elevated temperatures.[2] It is incompatible with strong oxidizing agents and strong acids.[2][3]

The Hierarchy of Controls: A Proactive Approach to Safety

The most effective strategy for mitigating chemical hazards is to follow the hierarchy of controls, which prioritizes the most effective and protective measures.

Caption: Figure 1: The Hierarchy of Controls for mitigating workplace hazards.

Elimination and Substitution

The most effective control is to eliminate the use of DEGE if possible. If not, consider substituting it with a less hazardous alternative. This should be the first consideration in any experimental design.

Engineering Controls: Isolating the Hazard

When DEGE must be used, engineering controls are the next line of defense. These are physical changes to the workspace that isolate personnel from the hazard.

-

Chemical Fume Hood: All work with DEGE should be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors.[4]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[1]

Administrative Controls: Safe Work Practices

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving DEGE.

-

Training: All personnel handling DEGE must receive comprehensive training on its hazards, safe handling procedures, and emergency protocols.[4]

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling DEGE and before leaving the laboratory.[1][4] Do not eat, drink, or smoke in areas where DEGE is handled.[2]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE should be used in conjunction with, not as a substitute for, other control measures.

Table 2: Recommended Personal Protective Equipment for Handling DEGE

| Body Part | Recommended PPE | Standard |

| Eyes/Face | Safety glasses with side shields and a face shield.[1] | NIOSH (US) or EN 166 (EU) approved.[1] |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[5] Protective lab coat or chemical-resistant suit.[1] | Inspect gloves before each use.[1] |

| Respiratory | For nuisance exposures, a P95 (US) or P1 (EU) respirator may be used. In situations with potential for higher concentrations, an air-purifying respirator with an organic vapor cartridge is recommended.[1][6] | Use in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[5] |

Standard Operating Procedure (SOP) for Handling Diethylene Glycol Diglycidyl Ether

The following is a generalized SOP for handling DEGE in a laboratory setting. This should be adapted to the specific requirements of your experiment.

1. Pre-Experiment Preparation:

- Review the Safety Data Sheet (SDS) for DEGE.[1]

- Ensure the chemical fume hood is certified and functioning correctly.

- Assemble all necessary equipment and PPE.

- Designate a specific work area within the fume hood for the procedure.

2. Handling and Dispensing:

- Don all required PPE as outlined in Table 2.

- Conduct all manipulations of DEGE within the designated area of the fume hood.

- Use caution when opening containers to avoid splashes.

- Dispense the required amount of DEGE carefully, using appropriate tools (e.g., pipette, syringe).

3. Post-Experiment Procedures:

- Securely close the DEGE container.

- Decontaminate all equipment that came into contact with DEGE.

- Clean the work area within the fume hood.

- Properly dispose of all DEGE waste and contaminated materials according to institutional and regulatory guidelines.[1]

- Remove PPE in the correct order to avoid self-contamination, and wash hands thoroughly.

Emergency Procedures: Responding to Spills and Exposures

Prompt and correct action is crucial in the event of an emergency involving DEGE.

Caption: Figure 2: Workflow for responding to a DEGE spill.

Spill Response

-

Small Spills:

-

Evacuate the immediate area and alert others.[7]

-

If safe to do so, and you are trained, don appropriate PPE.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[8] Do not use combustible materials like sawdust.[8]

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]

-

Decontaminate the spill area.

-

-

Large Spills:

-

Evacuate the laboratory immediately and activate the fire alarm if necessary.

-

Call your institution's emergency response team and provide them with details of the spill.

-

First Aid for Exposure

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

Waste Disposal

All DEGE waste, including empty containers and contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Do not pour DEGE down the drain.[1]

Conclusion

Diethylene glycol diglycidyl ether is a useful but hazardous chemical that demands respect and careful handling. By implementing the principles of the hierarchy of controls, adhering to established SOPs, and being prepared for emergencies, researchers and scientists can significantly minimize the risks associated with its use. A proactive and informed approach to safety is paramount to protecting personnel and the environment.

References

- Angene Chemical. (2021, May 1). Safety Data Sheet: Diethylene glycol diglycidyl ether.

- New Jersey Department of Health. (1999, January). Hazard Summary: Diglycidyl Ether.

- National Oceanic and Atmospheric Administration. CAMEO Chemicals: Diethylene glycol diethyl ether.

- Polyestershoppen. Working Safely With Epoxy.

- International Labour Organization & World Health Organization. ICSC 0619 - DIETHYLENE GLYCOL.

- Guidechem. Diethylene glycol diglycidyl ether (cas 39443-66-8) SDS/MSDS download.

- WEST SYSTEM Epoxy. Preventing Overexposure.

- International Enviroguard. (2022, July 11). How to Safely Work with Epoxy Coatings.

- NACE International Institute. Working Safely with Epoxy Coatings.

- Nerpa Polymers. Epoxy Resins and Hardeners: Safety Precautions.

- Carl ROTH. (2025, March 10). Safety Data Sheet: Ethylene glycol diglycidyl ether.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.

- Fisher Scientific. (2012, November 14). SAFETY DATA SHEET.

- EHSO. (2025, January 14). Spill Control/Emergency Response.

- International Labour Organization & World Health Organization. ICSC 1151 - DIETHYLENE GLYCOL DIETHYL ETHER.

- Rentokil Initial. (2023, January 3). Diethylene Glycol - SDS.

- Princeton EHS. Chemical Spill Procedures.

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. ICSC 1151 - DIETHYLENE GLYCOL DIETHYL ETHER [inchem.org]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. nj.gov [nj.gov]

- 5. niicap.net [niicap.net]

- 6. westsystem.com [westsystem.com]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. sds.rentokil-initial.com [sds.rentokil-initial.com]

Diethylene glycol diglycidyl ether mechanism of action as a crosslinker

An In-Depth Technical Guide to Diethylene Glycol Diglycidyl Ether (DEGDE) as a Crosslinker for Researchers and Drug Development Professionals

Introduction

In the fields of biomaterials, drug delivery, and protein chemistry, the ability to form stable, three-dimensional networks is paramount. Chemical crosslinkers are the essential tools that enable the covalent linking of polymer chains to form these structures. Among the various classes of crosslinkers, epoxides, and specifically Diethylene Glycol Diglycidyl Ether (DEGDE), have emerged as versatile and effective reagents. DEGDE is a bifunctional, water-soluble crosslinker valued for its ability to react with a variety of nucleophilic functional groups under specific conditions, forming stable and biocompatible linkages.[1][2]

This guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the core mechanism of action of DEGDE. We will move beyond a simple description of the reaction to explore the underlying chemical principles, the critical factors that govern its reactivity, and the practical methodologies for its successful application and characterization. As a Senior Application Scientist, the focus here is not just on the "what," but the "why"—providing the causal logic behind experimental choices to empower you to design robust, effective, and self-validating crosslinking systems.

Part 1: The Core Mechanism of Action - Epoxide Ring-Opening

The crosslinking capability of DEGDE is rooted in its two terminal epoxide groups. An epoxide is a strained three-membered ring containing an oxygen atom. This ring strain (approximately 115 kJ·mol⁻¹) makes the carbon atoms of the ring highly susceptible to nucleophilic attack, leading to a ring-opening reaction that forms a stable covalent bond.[3] The general mechanism is a nucleophilic substitution (SN2) reaction where a nucleophile attacks one of the electrophilic carbons of the epoxide ring.

The primary nucleophiles found in biomolecules, particularly proteins and polysaccharides, that react with DEGDE include:

-

Primary Amines (-NH₂): Found on the N-terminus of proteins and the side chains of lysine residues.

-

Sulfhydryls (-SH): Found on the side chains of cysteine residues.

-

Hydroxyls (-OH): Found on the side chains of serine, threonine, and tyrosine, as well as on polysaccharide backbones.

-

Carboxyls (-COOH): Found on the C-terminus of proteins and the side chains of aspartic and glutamic acid.

The reaction results in the formation of a stable secondary amine or ether linkage, covalently connecting the DEGDE molecule to the polymer chain. Since DEGDE possesses two such reactive groups, it can bridge two separate polymer chains or two points on the same chain, leading to the formation of a crosslinked network.

Caption: Core reaction of a DEGDE epoxide group with a nucleophile.

Part 2: Causality Behind Experimental Choices - Factors Influencing the Crosslinking Reaction

The successful application of DEGDE hinges on the precise control of reaction conditions. The choice of these conditions is not arbitrary; it is dictated by the chemical nature of the epoxide ring and its target nucleophiles.

The Critical Role of pH

The pH of the reaction medium is the single most important factor determining the specificity of the DEGDE crosslinking reaction.[4] The reactivity of the target nucleophilic groups is highly pH-dependent, allowing for targeted crosslinking by tuning the pH.

-

Alkaline Conditions (pH > 9-10): At high pH, hydroxyl (-OH) and amino (-NH₂) groups are deprotonated and highly nucleophilic. The reaction predominately occurs with these groups, forming stable ether and secondary amine bonds, respectively.[2][4] This is the most common condition for crosslinking polysaccharides and proteins via lysine residues. The crosslinking reaction is active under alkaline conditions (pH > 7).[5][6]

-

Neutral Conditions (pH ≈ 7-7.5): At neutral pH, the primary amine groups of lysine are protonated (-NH₃⁺) but exist in equilibrium with the reactive unprotonated form (-NH₂). The sulfhydryl group of cysteine (-SH) is also a potent nucleophile at this pH. Therefore, under neutral conditions, DEGDE can react with both amine and sulfhydryl groups, though it may react preferentially with the more nucleophilic sulfhydryl group.[4][5]

-

Acidic Conditions (pH < 4-5): Under acidic conditions, the epoxide ring can be protonated, which activates it for attack by weaker nucleophiles. Carboxyl groups (-COOH) become the primary target, forming a hydrolytically labile ester bond.[4] This offers a strategy for creating degradable hydrogels.

Table 1: pH-Dependent Reactivity of DEGDE with Functional Groups

| pH Range | Primary Target Group(s) | Bond Formed | Bond Stability | Typical Application |

|---|---|---|---|---|

| Acidic (pH < 5) | Carboxyl (-COOH) | Ester | Hydrolytically Labile | Degradable Biomaterials |

| Neutral (pH 7.0-8.0) | Sulfhydryl (-SH), Amino (-NH₂) | Thioether, Secondary Amine | Stable | Protein Conjugation, Site-Specific Crosslinking |

| Alkaline (pH > 9) | Amino (-NH₂), Hydroxyl (-OH) | Secondary Amine, Ether | Highly Stable | Hydrogel Formation, Polysaccharide Crosslinking |

Stoichiometry and Concentration

The molar ratio of DEGDE to the target functional groups on the polymer dictates the nature of the final product.

-

High DEGDE Ratio: A high concentration of DEGDE relative to the target polymer can lead to a situation where both ends of the DEGDE molecule do not form crosslinks, but instead, one end reacts with the polymer and the other is hydrolyzed. This results in modification rather than extensive crosslinking.

-

Low DEGDE Ratio: A lower concentration of DEGDE favors the formation of intermolecular crosslinks, leading to gelation and the creation of a network. The optimal ratio must be determined empirically to achieve the desired degree of crosslinking, which in turn controls properties like swelling ratio, stiffness, and porosity in hydrogels.[7]

Temperature and Reaction Time

The reaction between epoxides and nucleophiles is generally slow at room temperature.[8] Increasing the temperature can significantly accelerate the reaction rate. For example, a reaction that takes 48 hours at room temperature might be completed in a few hours at 55°C.[8] However, for biological molecules like proteins, a compromise must be made to avoid thermal denaturation. A typical approach is to use a moderately elevated temperature (e.g., 37°C) for a longer duration (12-24 hours) or room temperature for 24-48 hours.

Part 3: A Self-Validating System - Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for a common application: the crosslinking of a protein to form a hydrogel. The protocol is designed to be self-validating by including in-process checks and downstream characterization steps.

Detailed Protocol: Crosslinking Bovine Serum Albumin (BSA) with DEGDE

Objective: To form a stable, crosslinked BSA hydrogel using DEGDE under alkaline conditions.

Materials:

-

Bovine Serum Albumin (BSA)

-

Diethylene Glycol Diglycidyl Ether (DEGDE)

-

Sodium Carbonate Buffer (0.1 M, pH 10.0)

-

Phosphate-Buffered Saline (PBS, pH 7.4)

-

Tris Buffer (1 M, pH 8.0) for quenching

Methodology:

-

Protein Solution Preparation:

-

Prepare a 10% (w/v) solution of BSA in 0.1 M Sodium Carbonate Buffer (pH 10.0). For example, dissolve 1 g of BSA in 10 mL of buffer.

-

Stir gently at 4°C until fully dissolved. Avoid vigorous vortexing to prevent protein denaturation.

-

Causality Check: The alkaline pH is chosen to deprotonate the primary amine groups on lysine residues, making them maximally nucleophilic for reaction with the epoxide.[4]

-

-

Crosslinker Addition:

-

Calculate the required volume of DEGDE. A common starting point is a 1:1 to 10:1 molar ratio of epoxide groups to primary amine groups (lysine residues) in BSA. For BSA (MW ~66.5 kDa), there are approximately 60 lysine residues.

-

Slowly add the calculated amount of DEGDE to the BSA solution while stirring gently.

-

Causality Check: Slow addition ensures a homogeneous distribution of the crosslinker, preventing localized, uncontrolled gelation.

-

-

Curing (Crosslinking Reaction):

-

Incubate the mixture at 37°C for 12-24 hours in a sealed container to prevent evaporation.

-

Visually inspect the solution periodically. The solution will gradually increase in viscosity and eventually form a solid gel.

-

Causality Check: The incubation at 37°C provides thermal energy to accelerate the slow epoxide ring-opening reaction without causing significant protein denaturation.[8]

-